molecular formula C16H19N3O2 B15105418 N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide

N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B15105418
M. Wt: 285.34 g/mol
InChI Key: DMDAYTJRIACGHL-UHFFFAOYSA-N
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Description

N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a substituted ethylamine side chain modified with a 3-methylbut-2-enoyl (prenyl) group. This compound belongs to a broader class of indole-based carboxamides, which are widely studied for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities . The indole core provides a rigid aromatic scaffold, while the carboxamide and prenyl substituents enhance binding affinity to biological targets such as enzymes and receptors.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-[2-(3-methylbut-2-enoylamino)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C16H19N3O2/c1-11(2)9-15(20)17-7-8-18-16(21)14-10-12-5-3-4-6-13(12)19-14/h3-6,9-10,19H,7-8H2,1-2H3,(H,17,20)(H,18,21)

InChI Key

DMDAYTJRIACGHL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activities

Key pharmacological comparisons include:

Compound Activity IC50/EC50 (µM) Selectivity Notes Reference
5-Chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide () Anti-inflammatory (COX-2 inhibition) Not reported No cytotoxicity on normal cells
5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-indole-2-carboxamide () HIV-1 inhibition <1.0 High selectivity for viral targets
N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide () Unspecified Not reported Structural similarity to kinase inhibitors

The prenyl group in the target compound may enhance membrane permeability due to its lipophilic nature, analogous to cyclopropane-linked derivatives in , which showed improved bioavailability . However, the absence of direct activity data for N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide limits conclusive comparisons.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
This compound (hypothetical) C₁₇H₁₉N₃O₂ 297.35 Not reported Not reported
5-Chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide () C₂₃H₂₈ClN₃O 398.5 198–200 25
N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide () C₂₄H₂₇N₅O₃ 433.5 Not reported Not reported

Key Research Findings and Limitations

  • Structural Flexibility : The ethylamine side chain in indole-2-carboxamides is highly modifiable, enabling tailored interactions with targets like COX-2 or viral proteases .
  • Activity Gaps : While sulfonamide and cyclopropane derivatives show potent antiviral/anti-inflammatory effects, the prenyl-substituted compound lacks direct biological data, necessitating further studies.
  • Synthetic Challenges : Low yields (e.g., 25% in ) highlight the difficulty of purifying carboxamide derivatives, a common issue in indole chemistry .

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